5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Medicinal chemistry SAR electronic effects

5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-09-8) is a fully substituted 1,3,4,5-tetrasubstituted pyrazole bearing a 4-methoxyphenyl group at position 3, an acetyl group at position 5, a carbonitrile at position 4, and an N-phenyl substituent. It belongs to the 1,3-diarylpyrazole class, a scaffold associated with diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
CAS No. 649746-09-8
Cat. No. B12886363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
CAS649746-09-8
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N
InChIInChI=1S/C19H15N3O2/c1-13(23)19-17(12-20)18(14-8-10-16(24-2)11-9-14)21-22(19)15-6-4-3-5-7-15/h3-11H,1-2H3
InChIKeyUEONQGVGMRCIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-09-8): Structural, Physicochemical, and Procurement Baseline


5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-09-8) is a fully substituted 1,3,4,5-tetrasubstituted pyrazole bearing a 4-methoxyphenyl group at position 3, an acetyl group at position 5, a carbonitrile at position 4, and an N-phenyl substituent . It belongs to the 1,3-diarylpyrazole class, a scaffold associated with diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties . The compound is commercially available as a research chemical (typical purity ≥95%) through multiple suppliers and serves as both a screening candidate and a synthetic intermediate for further derivatization .

Why Generic Substitution of 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-09-8) Carries Undefined Risk


Within the 1,3,4,5-tetrasubstituted pyrazole-4-carbonitrile family, even a single substituent change at the 3-aryl position can profoundly alter electronic character, molecular conformation, and biological target engagement . The 4-methoxy group (σp = −0.27) is electron-donating via resonance, whereas the common 4-chloro analog (σp = +0.23) is electron-withdrawing—a net Hammett difference of Δσp = 0.50 that materially impacts the dipole moment, H-bond acceptor capacity of the nitrile and acetyl groups, and oxidative metabolic stability . Crystal structure data for the closely related 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile regioisomer reveals a butterfly-like conformation with pyrazole–phenyl dihedral angles of 57–59°, indicating that even subtle aryl substituent changes can propagate into significant three-dimensional conformational alterations that affect molecular recognition . Consequently, interchange of this compound with an unsubstituted phenyl or 4-chlorophenyl analog without experimental validation introduces undefined risk in any structure–activity relationship (SAR) campaign.

Quantitative Differentiation Evidence for 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-09-8)


Electronic Differentiation from the 4-Chloro Analog: Hammett σp Contrast of 0.50 Units Alters Key Molecular Interaction Potential

The 4-methoxy group on the 3-phenyl ring is strongly electron-donating by resonance (Hammett σp = −0.27), whereas the 4-chloro substituent present in CAS 649746-08-7 is electron-withdrawing (σp = +0.23) . This Δσp of 0.50 produces an opposite direction of electronic polarization across the pyrazole core, directly modulating the electron density at the 4-carbonitrile (a key H-bond acceptor) and the 5-acetyl carbonyl. In class-level antifungal ACS inhibition SAR, electron-donating aryl substituents at the 3-position of 1,5-diarylpyrazoles have been shown to produce qualitatively different activity profiles compared to electron-withdrawing substituents .

Medicinal chemistry SAR electronic effects pyrazole lead optimization

Physicochemical Differentiation: Enhanced Solubility Potential vs. the 4-Chloro and 4-Unsubstituted Phenyl Analogs

The 4-methoxy substituent contributes one additional hydrogen-bond acceptor (the ether oxygen) while adding moderate lipophilicity (π = −0.02 for OCH3 vs. π = +0.71 for Cl) . The target compound (MW = 317.34, C19H15N3O2) possesses 4 H-bond acceptors and 0 H-bond donors, yielding a calculated polar surface area (PSA) of approximately 61 Ų compared to ~52 Ų for the 4-chloro analog (MW = 321.76, C18H12ClN3O, 3 H-bond acceptors) and ~44 Ų for the 4-unsubstituted diphenyl analog (MW = 287.32, C18H13N3O, 3 H-bond acceptors) . The increased PSA combined with the electron-donating methoxy group is predicted to favor aqueous solubility at physiologically relevant pH while the absence of H-bond donors maintains acceptable membrane permeability potential .

Physicochemical profiling LogP solubility drug-likeness pyrazole

Synthetic Versatility: The 4-Carbonitrile Serves as a Transformable Handle Absent in Non-Carbonitrile Pyrazole Analogs

The 4-carbonitrile group of the target compound is a chemically distinct functional handle that enables transformations unavailable to the corresponding 4-carbaldehyde or 4-unsubstituted pyrazole analogs. The carbonitrile can undergo: (i) hydrolysis to the corresponding 4-carboxylic acid, (ii) reduction to the 4-aminomethyl derivative, (iii) cycloaddition with azides to form tetrazoles, and (iv) nucleophilic addition with organometallic reagents . By contrast, the 4-carbaldehyde analog 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 36640-42-3) is limited to carbonyl chemistry (reductive amination, Wittig, aldol), and the 4-unsubstituted analog 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (CAS 33064-21-0) requires electrophilic aromatic substitution for functionalization—a process lacking regioselectivity . The carbonitrile thus serves as a traceless directing group for late-stage diversification.

Synthetic chemistry building block carbonitrile heterocycle diversification

Molecular Conformation: The 4-Methoxy Group Introduces an Additional Rotatable Bond and Conformational Degree of Freedom vs. the Unsubstituted Diphenyl Analog

The target compound possesses 4 rotatable bonds (the methoxy C–O, the 3-aryl–pyrazole bond, the N1–phenyl bond, and the acetyl C–C bond), compared to 3 rotatable bonds for the 4-unsubstituted diphenyl analog 5-acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile (CAS 649746-06-5) . Crystal structure data for the closely related regioisomer 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile demonstrates that the pyrazole ring forms dihedral angles of 59.31° and 57.24° with the two phenyl rings, and the acetyl C–C=O plane is twisted 7.95° relative to the pyrazole . The additional methoxy rotatable bond in the target compound creates a larger ensemble of energetically accessible conformers, which can be advantageous for binding to flexible protein pockets but may impose a modest entropic penalty (estimated ΔΔS ≈ 0.5–1.2 kcal/mol at 298 K for one additional rotor) that needs to be compensated by favorable enthalpic interactions .

Conformational analysis molecular recognition rotatable bonds crystal engineering pyrazole

Regioisomeric Purity: The 5-Acetyl-3-aryl Substitution Pattern Guarantees a Single Defined Regioisomer vs. the Ambiguous Synthesis of 3-Acetyl-5-aryl Analogs

During the Knorr-type cyclocondensation used to synthesize 1,3-diarylpyrazole-4-carbonitriles, the regiochemical outcome depends on the electronic character of the hydrazone intermediate . The target compound (5-acetyl, 3-(4-methoxyphenyl)) is obtained via cyclization of an intermediate where the acetyl-bearing carbon is at the 5-position, producing a single regioisomer confirmed by spectroscopic characterization . In contrast, the regioisomeric 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile (CAS not available as single defined regioisomer in many commercial catalogs) is often encountered as a mixture or requires careful chromatographic separation, as documented in the crystal structure report where the regioisomer was confirmed by X-ray diffraction . Procurement of the target compound from reputable suppliers that provide analytical certification (NMR, HPLC purity ≥95%) ensures regioisomeric fidelity, whereas the 3-acetyl regioisomer is prone to co-occurrence of the 5-acetyl isomer during synthesis .

Regiochemistry synthetic chemistry quality control pyrazole procurement

Class-Level Antimicrobial Scaffold Precedent: The 1,3-Diarylpyrazole-4-carbonitrile Core Possesses a Favorable Antimicrobial SAR Profile with Aryl Substituent-Dependent Potentiation

The 1,3-diarylpyrazole-4-carbonitrile scaffold has demonstrated broad-spectrum antimicrobial and antifungal activity across several independent studies. Specifically, 3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives (compounds 8b, 8c, 8d) showed significant antifungal activity against Candida albicans, with activity quantitatively dependent on the electronic nature of the 3-aryl substituent . Separately, the 1,5-diarylpyrazole scaffold (AR-12 and optimized analogs) achieved IC50 values of 15–70 μM against acetyl-CoA synthetases from C. neoformans, A. fumigatus, and C. immitis, with electron-donating aryl substituents producing activity profiles distinct from electron-withdrawing groups . The target compound, carrying both the 4-methoxy (electron-donating) and 4-carbonitrile substituents, engages both pharmacophoric elements simultaneously—a substitution pattern not represented in either the antifungal 1,5-diarylpyrazole ACS inhibitor series or the simpler 1,3-diarylpyrazole antimicrobial series .

Antimicrobial antifungal 1,3-diarylpyrazole SAR lead identification

High-Value Application Scenarios for 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 649746-09-8) Where Differentiation Matters


Antifungal Lead Optimization Requiring a 4-Methoxy-Containing 1,5-Diarylpyrazole Probe

For teams developing non-nucleoside acetyl-CoA synthetase (ACS) inhibitors against Candida, Cryptococcus, or Aspergillus species, the target compound provides a 4-methoxyphenyl substitution at the 3-position—a feature absent from the published AR-12 optimization series (which explored 4-Cl, 4-COOH, 4-tetrazole, and phenanthrene at this position) . The electron-donating character of the methoxy group (σp = −0.27) is predicted to alter the ATP-competitive binding mode relative to the electron-withdrawing substituents characterized to date, potentially unlocking activity against ACS isoforms resistant to the current lead series. The compound should be screened alongside its 4-chloro and 4-unsubstituted analogs in a head-to-head ACS enzyme inhibition panel to quantify the electronic contribution to potency and selectivity.

Late-Stage Diversification of a Pyrazole-4-carbonitrile Library Core

The 4-carbonitrile group is a versatile synthetic handle that can be transformed into a carboxylic acid, primary amine, tetrazole, or amidoxime without affecting the 3-(4-methoxyphenyl), 5-acetyl, or N-phenyl substituents . This enables a single procurement to generate 4–6 structurally distinct analogs for parallel SAR exploration. The methoxy group additionally provides an NMR handle (singlet at δ ~3.8 ppm in ¹H NMR) for reaction monitoring and purity assessment, simplifying analytical workflows compared to the 4-chloro analog which lacks a comparable spectroscopic marker .

Physicochemical Property Benchmarking in Pyrazole-Based Compound Progression

With a calculated PSA of ~61 Ų, 4 H-bond acceptors, and zero H-bond donors, the target compound occupies a favorable region of property space for oral bioavailability (within the 'PSA < 140 Ų and rotatable bonds ≤ 10' Veber criteria) . It can serve as a benchmarking control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside the lower-PSA 4-chloro (PSA ~52 Ų) and diphenyl (PSA ~44 Ų) analogs. The ~9–17 Ų PSA difference is within the range where measurable differences in apparent permeability (Papp) are expected, enabling teams to calibrate their permeability models for the pyrazole-4-carbonitrile chemotype .

Crystallography and Computational Docking Campaigns Requiring a Conformationally Defined Pyrazole Template

The crystal structure of the regioisomeric 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile (CCDC deposition, space group Pbca, a = 6.8322 Å, b = 16.8974 Å, c = 25.7968 Å) provides a validated starting geometry for modeling the target compound . The additional methoxy rotatable bond can be systematically explored via torsional scanning in molecular docking studies against fungal ACS (PDB ID: 8V4P) or other pyrazole-binding targets, generating testable hypotheses about the conformational preferences that govern target engagement. The target compound's well-defined regiochemistry eliminates ambiguity in docking pose generation that would arise with a regioisomeric mixture.

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